Linoleoyl ethanolamide
Overview
Description
Linoleoyl ethanolamide, also known as linoleic acid monoethanolamide, is a fatty acid ethanolamide. It is a bioactive lipid molecule that plays a role in various physiological processes. This compound is part of the endocannabinoid system and interacts with cannabinoid receptors, albeit weakly. It is known for its involvement in the regulation of food intake and anti-inflammatory properties .
Mechanism of Action
Target of Action
Linoleoyl ethanolamide (LE) is a type of fatty acid ethanolamide . It has been shown to weakly bind to CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes .
Mode of Action
LE interacts with its targets, the CB1 and CB2 receptors, by inhibiting the binding of [3H] CP-55,940, with Ki values of 10 and 25μM respectively . This interaction leads to changes in the signaling pathways associated with these receptors.
Biochemical Pathways
LE is involved in the endocannabinoid signaling system, a major pathway by which it exerts its physiological effects . It has been shown to prevent nuclear factor κB (NF-κB) signaling , which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Pharmacokinetics
It’s known that fatty acid ethanolamides are highly metabolic and are formed by the intake of essential fatty acids through diet .
Result of Action
LE exhibits a variety of biological activities in cells and tissues . It has been shown to possess anti-inflammatory effects , suggesting its potential as a therapeutic agent for conditions such as contact dermatitis .
Action Environment
The action, efficacy, and stability of LE can be influenced by various environmental factors. For instance, the physical and psychological state of the body can affect the production and function of LE . Additionally, the presence of other compounds, such as other fatty acid ethanolamides, can also influence its action .
Biochemical Analysis
Biochemical Properties
Linoleoyl ethanolamide interacts with several enzymes and proteins. It is known to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of fatty acid amides . It also interacts with G-protein-coupled cannabinoid receptors, although it binds weakly .
Cellular Effects
This compound has been shown to have anti-inflammatory effects in cells. It prevents the signaling of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . It also influences cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits FAAH, which leads to an increase in the levels of fatty acid amides, including anandamide . This can result in the activation or inhibition of various enzymes and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It has been found to be less potent than anandamide at causing catalepsy in mice and does not prolong sleep time
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed through the enzymatic hydrolysis of the corresponding acyl phosphatidyl ethanolamides by phospholipase D . It also interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not well established. It has been found to be highly concentrated in postsynaptic dendritic spines in the hippocampal dentate molecular layer of the brain, suggesting that it may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleoyl ethanolamide can be synthesized through the reaction of linoleic acid with ethanolamine. The reaction typically involves the activation of linoleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at room temperature to avoid the degradation of the product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to saturate the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ethanolamine moiety, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or O₃ in an organic solvent.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides or diols depending on the extent of oxidation.
Reduction: Saturated fatty acid ethanolamide.
Substitution: Various substituted ethanolamides depending on the nucleophile used
Scientific Research Applications
Linoleoyl ethanolamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving the endocannabinoid system.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and appetite-regulating properties. It has shown promise in the treatment of conditions like contact dermatitis and obesity.
Industry: Utilized in the development of bioactive compounds and as an additive in cosmetic formulations for its skin-soothing properties .
Comparison with Similar Compounds
Linoleoyl ethanolamide is often compared with other fatty acid ethanolamides such as:
Anandamide (arachidonoyl ethanolamide): More potent in binding to cannabinoid receptors and causing physiological effects like catalepsy and sleep modulation.
Oleoyl ethanolamide: Known for its role in regulating appetite and body weight, with stronger effects on food intake compared to this compound.
Palmitoyl ethanolamide: Exhibits significant anti-inflammatory and analgesic properties, often used in the treatment of chronic pain and inflammatory conditions.
Uniqueness: this compound is unique in its moderate binding affinity to cannabinoid receptors and its specific role in regulating oxidative stress and inflammation without significantly affecting sleep patterns. This makes it a valuable compound for targeted therapeutic applications where modulation of the endocannabinoid system is desired without the psychoactive effects associated with stronger agonists .
Properties
IUPAC Name |
(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10887223 | |
Record name | N-Linoleoylethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Linoleoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68171-52-8 | |
Record name | N-Linoleoylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68171-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)linoleamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Linoleoylethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINOLEIC MONOETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Linoleoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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